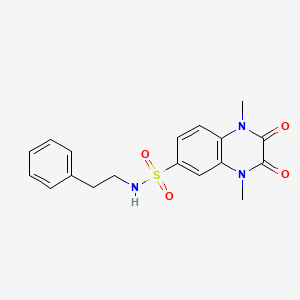
1,4-dimethyl-2,3-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE is a complex organic compound with a unique structure that includes a quinoxaline ring, sulfonamide group, and phenylethyl substituent
準備方法
The synthesis of 1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Sulfonamide Group: This step involves the reaction of the quinoxaline intermediate with a sulfonyl chloride in the presence of a base.
Addition of the Phenylethyl Group: The final step includes the alkylation of the sulfonamide intermediate with a phenylethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of tetrahydroquinoxaline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinoxalines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular functions.
類似化合物との比較
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE can be compared with other similar compounds, such as:
Quinoxaline Derivatives: These compounds share the quinoxaline ring structure and have similar electronic properties.
Sulfonamide Derivatives: These compounds contain the sulfonamide group and exhibit similar biological activities.
Phenylethyl Substituted Compounds: These compounds have the phenylethyl group and show similar pharmacological properties.
The uniqueness of 1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C18H19N3O4S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
1,4-dimethyl-2,3-dioxo-N-(2-phenylethyl)quinoxaline-6-sulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-20-15-9-8-14(12-16(15)21(2)18(23)17(20)22)26(24,25)19-11-10-13-6-4-3-5-7-13/h3-9,12,19H,10-11H2,1-2H3 |
InChIキー |
MMHDGQCLZKYUTN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)N(C(=O)C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate](/img/structure/B11074549.png)
![butyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate](/img/structure/B11074553.png)
![1'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11074570.png)
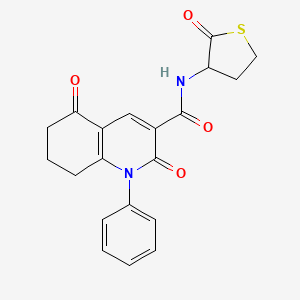
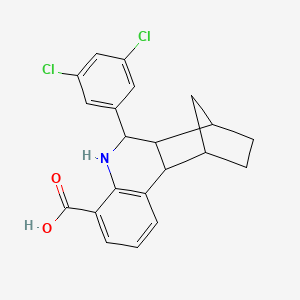
![4-methyl-2'-phenylhexahydro-1'H-spiro[cyclohexane-1,4'-pyrrolo[3,4-a]pyrrolizine]-1',3'(2'H)-dione](/img/structure/B11074584.png)

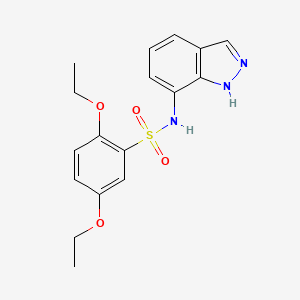
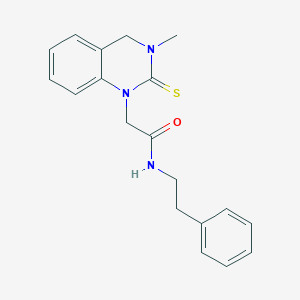
![4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11074601.png)
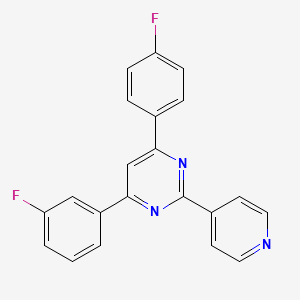
![4-amino-N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11074608.png)
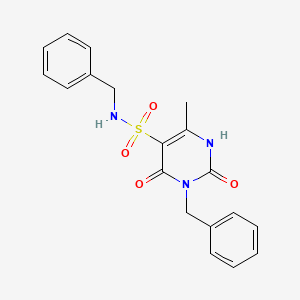
![2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B11074620.png)
